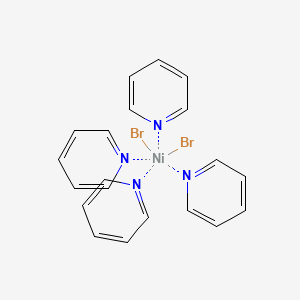
Dibromotetrakis(pyridine)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromotetrakis(pyridine)nickel is a useful research compound. Its molecular formula is C20H20Br2N4Ni and its molecular weight is 534.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
NiBr2+4C5H5N→[Ni(C5H5N)4]Br2
化学反応の分析
Dibromotetrakis(pyridine)nickel undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where the nickel center can change its oxidation state.
Substitution Reactions: The pyridine ligands in this compound can be substituted by other ligands under appropriate conditions. For example, treatment with a stronger ligand can displace the pyridine molecules.
Thermal Decomposition: Upon heating, this compound decomposes, losing its pyridine ligands[][1].
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dibromotetrakis(pyridine)nickel has several scientific research applications:
作用機序
The mechanism of action of dibromotetrakis(pyridine)nickel involves its ability to coordinate with other molecules through its nickel center. The nickel atom can form bonds with various ligands, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the nickel center can activate substrates by coordinating with them, thereby lowering the activation energy of the reaction .
類似化合物との比較
Dibromotetrakis(pyridine)nickel can be compared with other similar compounds, such as:
Dichlorotetrakis(pyridine)nickel: Similar in structure but contains chloride ions instead of bromide ions.
Diiodotetrakis(pyridine)nickel: Contains iodide ions instead of bromide ions.
Tetrakis(pyridine)nickel(II) nitrate: Contains nitrate ions instead of bromide ions.
These compounds share similar coordination geometries but differ in their chemical reactivity and stability due to the different halide or anion ligands.
特性
分子式 |
C20H20Br2N4Ni |
|---|---|
分子量 |
534.9 g/mol |
IUPAC名 |
dibromonickel;pyridine |
InChI |
InChI=1S/4C5H5N.2BrH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
InChIキー |
JSTASGPPWUUCOY-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
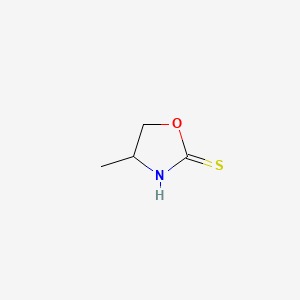
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
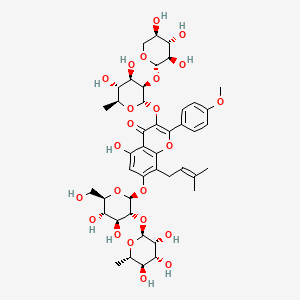
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
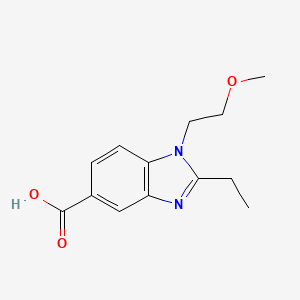
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
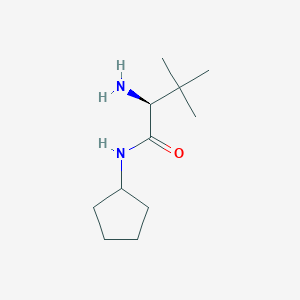

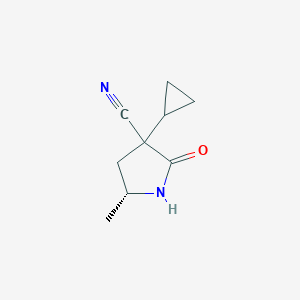
![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
